1-Naphthol-2-boronic acid
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Overview
Description
1-Naphthol-2-boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structure, which combines the properties of naphthol and boronic acid, making it useful in various chemical reactions and applications.
Preparation Methods
1-Naphthol-2-boronic acid can be synthesized through several methods, including:
Electrophilic Borylation: This method involves the reaction of aryl Grignard reagents with boron reagents at low temperatures (0°C) to produce aryl boronic acids.
Photoinduced Borylation: This method uses light to induce the reaction of aryl halides with boron reagents, providing boronic acids and esters.
Suzuki-Miyaura Coupling: This widely-used method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
1-Naphthol-2-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Scientific Research Applications
1-Naphthol-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Naphthol-2-boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to act as a molecular recognition element in various applications, such as biosensors and drug development . The compound can also participate in oxidative addition and transmetalation reactions, which are key steps in cross-coupling reactions .
Comparison with Similar Compounds
1-Naphthol-2-boronic acid can be compared to other boronic acids, such as:
Phenylboronic Acid: Similar in structure but lacks the naphthol moiety, making it less versatile in certain applications.
2-Naphthylboronic Acid: Similar but differs in the position of the boronic acid group, affecting its reactivity and applications.
(2-Methoxy-1-naphthyl)boronic Acid: Contains a methoxy group, which can influence its chemical properties and reactivity.
This compound stands out due to its unique combination of naphthol and boronic acid functionalities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H9BO3 |
---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(1-hydroxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12-14H |
InChI Key |
FYFCLFLLJKQYIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)O)(O)O |
Origin of Product |
United States |
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